Altered pKa of 2-Methoxy-4,4-dimethylpentanoic Acid Compared to Unsubstituted 4,4-Dimethylpentanoic Acid
The predicted pKa of 2-methoxy-4,4-dimethylpentanoic acid is approximately 3 (±0.23) , whereas the pKa of the unsubstituted analog 4,4-dimethylpentanoic acid (CAS 1118-47-4) is reported as 4.79 at 18°C [1]. This ~1.8 pKa unit difference indicates that the α‑methoxy derivative is a significantly stronger acid.
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa ≈ 3 (±0.23, predicted) |
| Comparator Or Baseline | 4,4-Dimethylpentanoic acid (CAS 1118-47-4): pKa = 4.79 (18°C) [1] |
| Quantified Difference | Target compound is approximately 1.8 pKa units lower (stronger acid) |
| Conditions | Predicted value for target; experimental value for comparator at 18°C |
Why This Matters
A lower pKa shifts the ionization state at physiological pH, which can modulate solubility, membrane permeability, and target‑binding interactions – critical parameters in medicinal chemistry optimization.
- [1] Molbase.cn, 4,4-Dimethylpentanoic acid physicochemical data. View Source
